molecular formula C7H5NO2 B064691 Furo[3,2-b]pyridine 4-oxide CAS No. 181526-18-1

Furo[3,2-b]pyridine 4-oxide

Cat. No. B064691
CAS RN: 181526-18-1
M. Wt: 135.12 g/mol
InChI Key: IDCIIFQWJWAWTJ-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine 4-oxide is a chemical compound with the molecular formula C7H5NO2 . It’s also known as Ripretinib Impurity 43 .


Synthesis Analysis

There are several methods for synthesizing pyrano[3,4-b]furo[2,3-b]pyridine derivatives from 7,7-dimethyl-2-oxo-3-cyano-1,2,7,8-tetrahydro-5H-pyrano[4,3-b]pyridine . Another method involves a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates .


Molecular Structure Analysis

The molecular structure of Furo[3,2-b]pyridine 4-oxide has been studied using density functional theory (DFT) at the B3LYP/6-31G (d) level . The geometries and electronic properties of six polymers based on furo[3,4-b]pyridine-type heterocyclics were analyzed and correlated with conduction properties .


Chemical Reactions Analysis

A unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . This reaction is used to prepare novel furo[3,4-c]pyridine-1,4-diones which are difficult to synthesize by traditional methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of Furo[3,2-b]pyridine 4-oxide include its molecular formula C7H5NO2, average mass 135.120 Da, and mono isotopic mass 135.032028 Da . The changes of bond length, bond critical point (BCP) properties, nucleus-independent chemical shift (NICS), and Wiberg bond indexes (WBIs) all show that the conjugational degree is increased with main chain extension .

Scientific Research Applications

Asymmetric Construction of Enantioenriched Furo[2,3-b]pyridines

Furo[3,2-b]pyridine 4-oxide is used in the asymmetric construction of enantioenriched furo[2,3-b]pyridines. This involves a multi-catalytic protocol, involving gold, palladium and phosphoric acid, which enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .

Four-step Cascade Reaction

Furo[3,2-b]pyridine 4-oxide is involved in a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,4-c]pyridine-1,4-diones. This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .

Kinase Inhibitors

Furo[3,2-b]pyridine 4-oxide has been reported as a novel scaffold for the development of highly selective kinase inhibitors .

Hedgehog Pathway Modulators

Furo[3,2-b]pyridine 4-oxide can also be used as an effective modulator of the Hedgehog signaling pathway .

Mechanism of Action

Target of Action

Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . CLKs are a group of proteins that play a crucial role in RNA splicing, and the Hedgehog signaling pathway is a key regulator of cell growth and differentiation.

Mode of Action

It is known that the compound interacts with its targets (clks and components of the hedgehog pathway) and induces changes that affect the function of these targets

Biochemical Pathways

Furo[3,2-b]pyridine 4-oxide, as an inhibitor of CLKs and a modulator of the Hedgehog pathway, can affect multiple biochemical pathways. By inhibiting CLKs, it can influence RNA splicing processes. By modulating the Hedgehog pathway, it can impact cell growth and differentiation . The downstream effects of these actions can be diverse, depending on the specific cellular context.

Pharmacokinetics

It is known that the presence of an additional nitrogen atom in furo[3,2-b]pyridine derivatives can lower the molecule’s lipophilicity, which may impact its physicochemical properties such as aqueous solubility . This could potentially influence the bioavailability of Furo[3,2-b]pyridine 4-oxide.

Result of Action

The molecular and cellular effects of Furo[3,2-b]pyridine 4-oxide’s action can be diverse, given its potential to interact with multiple targets and pathways. It may lead to changes in RNA splicing due to CLK inhibition and alterations in cell growth and differentiation patterns due to modulation of the Hedgehog pathway .

Safety and Hazards

The safety data sheet for Furo[3,2-b]pyridine indicates that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

The development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot . This suggests that there could be future research into developing more efficient methods for synthesizing Furo[3,2-b]pyridine 4-oxide and similar compounds .

properties

IUPAC Name

4-oxidofuro[3,2-b]pyridin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCIIFQWJWAWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442635
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181526-18-1
Record name Furo[3,2-b]pyridine, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181526-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Furo[3,2-b]pyridine (1.5 g, 13.0 mmol) in CHCl3 (30 mL) was added MCPBA (2.9 g, 17.0 mmol). The mixture was stirred at room temperature for 16 hours. Then the mixture was filtered through a alumina (140 g, basic) and washed with ethyl acetate/hexane (1:1) and DCM/MeOH (20:1) to give Furo[3,2-b]pyridine 4-oxide (1.49 g, 88%). 1H NMR (CDCl3, 400 MHz) δ 8.25 (m, 1H), 7.81 (m, 1H), 7.51 (m, 1H), 7.23 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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